2-Hydroxycyclohexanecarboxylic acid
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Overview
Description
2-Hydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of cyclohexanecarboxylic acid, featuring a hydroxyl group attached to the second carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the halogenation of cyclohexanecarboxylic acid, followed by hydrolysis under alkaline conditions. The resulting product is then subjected to acid neutralization, extraction, and distillation to obtain this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often avoids the use of highly toxic reagents like sodium cyanide. Instead, safer and more efficient methods are employed to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanecarboxylic acids depending on the substituent introduced.
Scientific Research Applications
2-Hydroxycyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxylic acid group play crucial roles in its reactivity and binding affinity. These functional groups enable the compound to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: Contains a hydroxyl group but lacks the carboxylic acid group, limiting its applications in some synthetic pathways.
2-Hydroxycyclohexanone: Features a ketone group instead of a carboxylic acid group, altering its chemical properties and reactivity
Uniqueness
2-Hydroxycyclohexanecarboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclohexane ring. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
609-69-8 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1S,2R)-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
SNKAANHOVFZAMR-NTSWFWBYSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)O)O |
SMILES |
C1CCC(C(C1)C(=O)O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)O |
28131-61-5 | |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stereochemical properties of 2-Hydroxycyclohexanecarboxylic acid and its derivatives?
A1: this compound possesses two chiral centers, leading to four possible stereoisomers. Research has focused on the separation and characterization of these isomers. For instance, high-performance liquid chromatography (HPLC) methods using chiral stationary phases like teicoplanin or copper(II)-D-penicillamine have successfully separated enantiomers and diastereomers of cyclic β-substituted α-amino acids, including 1-amino-2-hydroxycyclohexanecarboxylic acids. [, ] This separation is crucial for understanding the biological activity of each stereoisomer, as they might interact differently with biological targets.
Q2: Has the synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid been achieved?
A2: Yes, research has reported the successful asymmetric synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids. [, ] This achievement allows for the investigation of the specific biological properties of each isomer and can contribute to the development of new pharmaceutical compounds with improved selectivity and efficacy.
Q3: How does the conformation of 2-aminocyclohexanols and 2-hydroxycyclohexanecarboxylic acids change in different solvents?
A3: Studies have investigated the conformational equilibria of substituted 2-aminocyclohexanols and 2-hydroxycyclohexanecarboxylic acids in hydroxylic media. [, ] The research likely explores the influence of hydrogen bonding and solvent polarity on the preferred conformations of these compounds, which is important for understanding their reactivity and interactions in biological systems.
Q4: Are there any known biological activities associated with this compound or its derivatives?
A4: Research suggests that derivatives of this compound, specifically trans-2-hydroxycyclohexanecarboxylic acid, exhibit repellent and antifeedant activity against the biting midge Culicoides impunctatus. [] This discovery highlights the potential of these compounds for developing novel insect repellents. Further research might explore the structure-activity relationships within this class of compounds to optimize their efficacy and safety.
Q5: What is the significance of establishing the absolute configuration of trans-2-dimethylaminocyclohexyl acetate methiodide?
A5: Research efforts have focused on determining the absolute configuration of trans-2-dimethylaminocyclohexyl acetate methiodide using chemical methods. [] Establishing the absolute configuration is crucial for understanding the stereochemical requirements for its biological activity and for designing potential pharmaceutical applications.
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